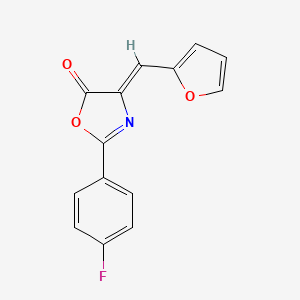
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one, also known as FO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FO is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators (Liu et al., 2016). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been shown to bind to the benzodiazepine site of the GABAA receptor, a receptor involved in the regulation of anxiety and epilepsy (Zhang et al., 2018).
Biochemical and Physiological Effects
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can inhibit the proliferation of cancer cells and induce apoptosis (Liu et al., 2019). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been shown to reduce inflammation and pain in animal models of inflammation (Liu et al., 2016). In addition, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit anticonvulsant activity in animal models of epilepsy (Zhang et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis and availability. 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is also relatively stable and can be stored for extended periods of time without significant degradation. However, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. In addition, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Orientations Futures
For research on 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one include the development of novel bioactive compounds, fluorescent probes, and further studies on its mechanism of action and potential toxicity and pharmacokinetics in vivo.
Méthodes De Synthèse
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can be synthesized through a one-pot reaction of 4-fluorophenylhydrazine and 2-furylacrylic acid in the presence of acetic anhydride and catalytic amount of pyridine. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazole ring. The yield of the reaction is typically around 70% (Yang et al., 2014).
Applications De Recherche Scientifique
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory, antitumor, and anticonvulsant activities (Liu et al., 2016; Zhang et al., 2018; Liu et al., 2019). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been used as a building block for the synthesis of novel bioactive compounds (Wang et al., 2017). In materials science, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been used as a precursor for the synthesis of fluorescent dyes and metal complexes (Zhang et al., 2015; Li et al., 2019). In environmental science, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been used as a fluorescent probe for the detection of heavy metal ions (Xu et al., 2017).
Propriétés
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-10-5-3-9(4-6-10)13-16-12(14(17)19-13)8-11-2-1-7-18-11/h1-8H/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBEDOLGIHQBQ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5665812.png)
![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)
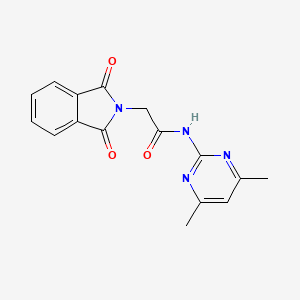
![1-[(4-bromophenoxy)acetyl]piperidine](/img/structure/B5665833.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5665840.png)
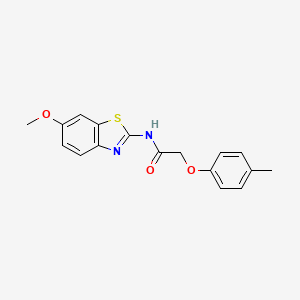
![4-{[5-(3-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5665863.png)
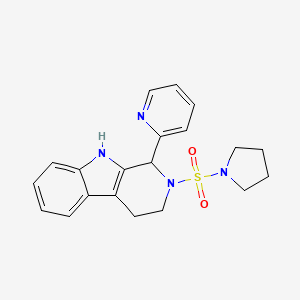
![5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5665873.png)
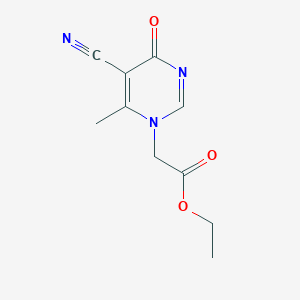
![(1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol](/img/structure/B5665884.png)
![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5665900.png)
![rel-(4aS,7aS)-6-{3-[4-(3-methylphenyl)-1-piperazinyl]propanoyl}octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B5665906.png)
